2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol
Description
2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol (molecular formula: C₁₂H₁₆N₃O, molecular weight: 218.28 g/mol) is a pyrazole-phenol hybrid compound featuring a methyl-substituted pyrazole ring connected to a phenolic group via a methylene-amino-methylene (-CH₂-NH-CH₂-) linker. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (from the phenol and secondary amine) and moderate lipophilicity due to the aromatic pyrazole and methyl groups.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-15-9-10(7-14-15)6-13-8-11-4-2-3-5-12(11)16/h2-5,7,9,13,16H,6,8H2,1H3 |
InChI Key |
CZGBCALVFNKEMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-aminomethylphenol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific compound has been studied for its ability to inhibit certain enzymes associated with metabolic disorders.
Case Study: Inhibition of Enzymatic Activity
A study demonstrated that derivatives of pyrazole compounds could inhibit 11β-hydroxysteroid dehydrogenase type 1 , which is implicated in metabolic syndrome, obesity, and type 2 diabetes. The inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation .
| Compound | Target Enzyme | Effect |
|---|---|---|
| 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol | 11β-HSD1 | Inhibition |
Agricultural Applications
Pesticidal Properties:
Compounds similar to this compound have been investigated for their potential as agrochemicals. Their ability to act as growth regulators or pesticides can be attributed to their structural similarity to known plant growth inhibitors.
Case Study: Growth Regulation
In agricultural trials, pyrazole derivatives were shown to reduce the growth of certain weeds while promoting crop yield in treated plants. This dual action makes them valuable in sustainable agriculture practices .
| Application | Effect |
|---|---|
| Weed Control | Reduced growth of target species |
| Crop Yield Enhancement | Increased biomass in treated crops |
Material Sciences
Polymer Synthesis:
The compound's unique functional groups allow it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Case Study: Polymer Enhancement
Research has shown that integrating pyrazole-based compounds into polymer systems can significantly improve their thermal properties, making them suitable for high-performance applications in electronics and automotive industries .
| Material | Property Enhanced | Application |
|---|---|---|
| Polymeric Composites | Thermal Stability | Electronics, Automotive |
Mechanism of Action
The mechanism of action of 2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
Linker Length and Flexibility: The target compound’s additional methylene group in the linker (compared to ’s analog) increases molecular weight by ~14 g/mol and may enhance conformational flexibility. This could improve binding affinity in biological targets by allowing better spatial alignment . Shorter linkers (e.g., direct pyrazole-phenol bonds in ) reduce solubility in polar solvents due to decreased hydrogen-bonding capacity .
Functional Group Modifications: Replacing the phenol with N,N-dimethylaniline () introduces a tertiary amine, increasing lipophilicity (logP ~2.5 vs. ~1.8 for the target compound) and altering electronic properties. This may enhance membrane permeability but reduce aqueous solubility .
Physicochemical and Functional Implications
- Hydrogen Bonding: The target compound’s phenol (-OH) and secondary amine (-NH-) groups enable dual hydrogen-bond donor capacity, a feature absent in analogs with tertiary amines (e.g., ) or direct aryl linkages (). This property is critical for interactions with biological targets like kinases or GPCRs .
- Solubility and Stability: The methylene linker in the target compound balances hydrophilicity (from the phenol) and lipophilicity (from the pyrazole), suggesting moderate solubility in polar aprotic solvents (e.g., DMSO). In contrast, the aniline derivative () is likely more soluble in organic solvents .
Biological Activity
2-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1250178-54-1
- SMILES Notation : CC(CN(C)C1=CC=C(C=C1)O)N2C=NN=C2C=C
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds containing pyrazole derivatives. The pyrazole moiety is known for its ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and inhibition of anti-apoptotic proteins . For instance, a related pyrazole compound exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer), with IC values in the low micromolar range .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Pyrazole Derivative A | A549 | 5.12 |
| Pyrazole Derivative B | HT-29 | 4.75 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been documented. Compounds with similar structures have shown the ability to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-established, with evidence suggesting efficacy against a range of pathogens, including bacteria and fungi. This activity is attributed to the disruption of microbial cell membranes and inhibition of key metabolic pathways .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a series of pyrazole-containing compounds on various cancer cell lines. The study found that modifications in the pyrazole structure significantly influenced cytotoxicity, with certain substitutions leading to enhanced activity against breast and lung cancer cells.
Study 2: In Vivo Models
In vivo studies demonstrated that compounds similar to this compound exhibited significant tumor reduction in xenograft models. This suggests potential for further development as an anticancer therapeutic agent.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
